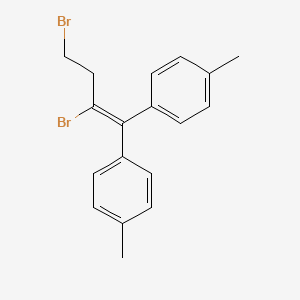
Benzene, 1,1'-(2,4-dibromo-1-butenylidene)bis[4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-]: is an organic compound with the molecular formula C18H18Br2 This compound is characterized by the presence of two benzene rings connected by a 2,4-dibromo-1-butenylidene bridge, with each benzene ring substituted by a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] typically involves the reaction of 2,4-dibromo-1-butene with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .
化学反応の分析
Types of Reactions: Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dehalogenated hydrocarbons .
科学的研究の応用
Chemistry: In chemistry, Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] is used as a precursor for the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studies in medicinal chemistry. Researchers investigate its potential as a pharmacophore in drug design and development. Its interactions with biological targets are of particular interest .
Industry: In the industrial sector, this compound may be used in the production of polymers, resins, and other materials. Its properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
作用機序
The mechanism of action of Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Benzene, 1,4-dibromo-: This compound has a similar brominated benzene structure but lacks the butenylidene bridge and methyl groups.
Benzene, 1,1’-(1-butenylidene)bis-: Similar in structure but without the bromine atoms.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has an ethanediyl bridge instead of a butenylidene bridge.
Uniqueness: Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] is unique due to the presence of both bromine atoms and the butenylidene bridge, which confer distinct chemical and physical properties. These features make it valuable for specific applications where such properties are desired .
特性
CAS番号 |
832732-42-0 |
|---|---|
分子式 |
C18H18Br2 |
分子量 |
394.1 g/mol |
IUPAC名 |
1-[2,4-dibromo-1-(4-methylphenyl)but-1-enyl]-4-methylbenzene |
InChI |
InChI=1S/C18H18Br2/c1-13-3-7-15(8-4-13)18(17(20)11-12-19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
WCNXBKJOTAYNFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C(CCBr)Br)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
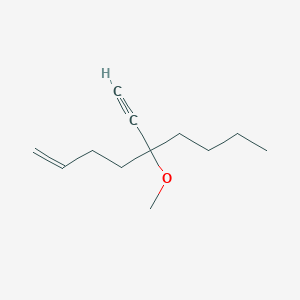
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
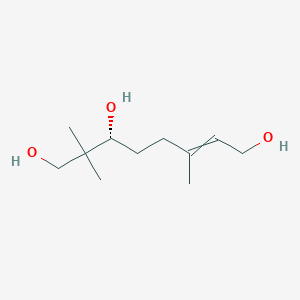
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
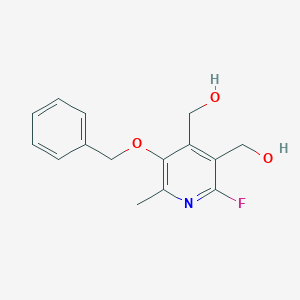
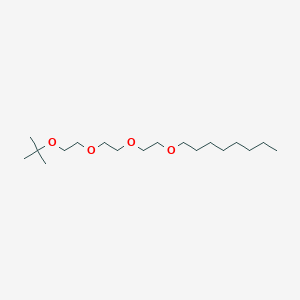
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
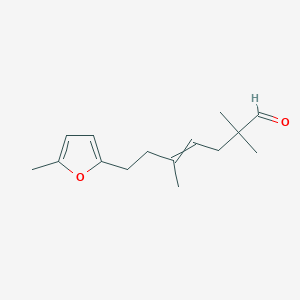
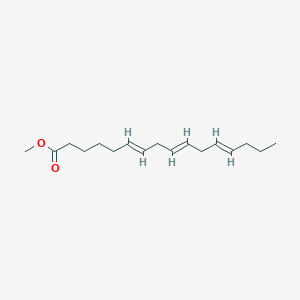

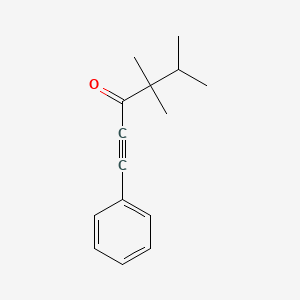
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
